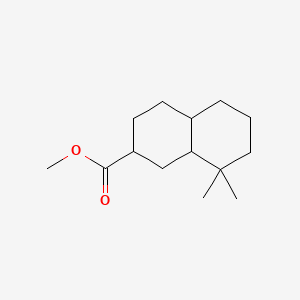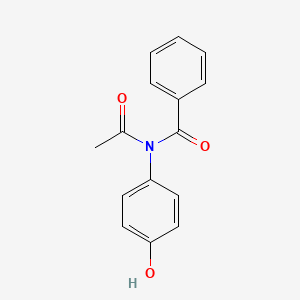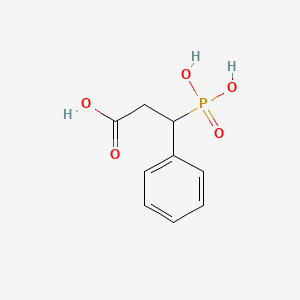
D-Glucitol dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol dinitrate, also known as isosorbide dinitrate, is an organic nitrate compound with the chemical formula C6H8N2O8. It is a white, crystalline, and odorless compound that is stable in air and solution. This compound is primarily known for its use as a vasodilator in the treatment of angina pectoris and heart failure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Glucitol dinitrate is synthesized through the nitration of 1,4:3,6-dianhydro-D-glucitol. The process involves slowly adding an aqueous syrup of 1,4:3,6-dianhydro-D-glucitol to a cooled mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). After standing for a few minutes, the mixture is poured into cold water, and the precipitated product is collected and recrystallized from ethanol .
Industrial Production Methods
In industrial settings, this compound is produced by mixing isosorbide dinitrate with lactose, mannitol, or other suitable inert excipients to permit safe handling. The mixture may contain up to 1.0% of a suitable stabilizer, such as ammonium phosphate .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucitol dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitric oxide (NO), which is an active intermediate compound.
Reduction: Reduction of the nitrate group can lead to the formation of nitrite ions.
Substitution: The nitrate groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include nitric acid and sulfuric acid.
Reduction: Zinc and sodium chloride are often used as reducing agents.
Substitution: Various organic solvents such as acetone and ethanol are used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
D-Glucitol dinitrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on vascular smooth muscle and its role as a nitric oxide donor.
Medicine: Widely used in the treatment of angina pectoris and heart failure due to its vasodilatory effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
D-Glucitol dinitrate exerts its effects by being converted to nitric oxide (NO) in the body. Nitric oxide activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP activates protein kinases, leading to a series of phosphorylation reactions that result in the relaxation of vascular smooth muscle. This relaxation causes the dilation of peripheral arteries and veins, reducing venous return to the heart and decreasing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isosorbide mononitrate: An organic nitrate and the major biologically active metabolite of isosorbide dinitrate.
Nitroglycerin: Another organic nitrate used for similar purposes but with a faster onset of action.
Uniqueness
D-Glucitol dinitrate is unique in its moderate to long-acting vasodilatory effects, making it suitable for the prophylactic management of angina pectoris. Its ability to be converted to nitric oxide and activate guanylate cyclase distinguishes it from other vasodilators .
Eigenschaften
CAS-Nummer |
71888-61-4 |
|---|---|
Molekularformel |
C6H12N2O10 |
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-nitrooxyhexan-2-yl] nitrate |
InChI |
InChI=1S/C6H12N2O10/c9-1-3(10)5(11)6(12)4(18-8(15)16)2-17-7(13)14/h3-6,9-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
ZNWGJVKCVWQWPY-JGWLITMVSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
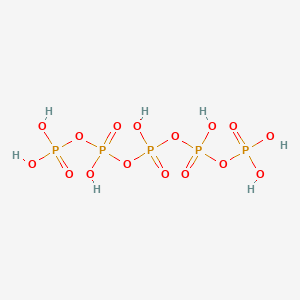
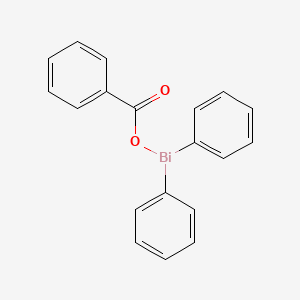

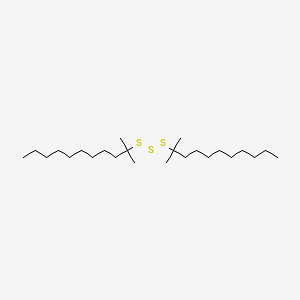
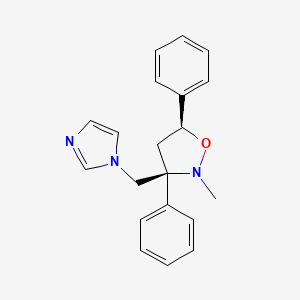
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
